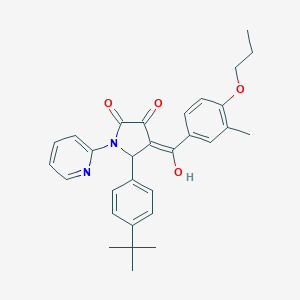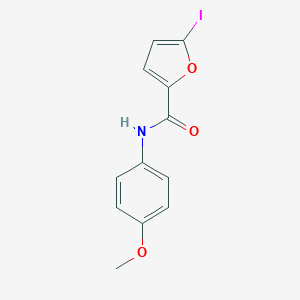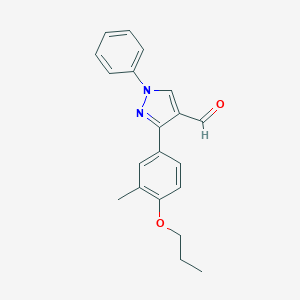![molecular formula C23H17FO4 B383590 7-[(2-Fluorophényl)méthoxy]-3-(2-méthoxyphényl)chromén-4-one CAS No. 610750-34-0](/img/structure/B383590.png)
7-[(2-Fluorophényl)méthoxy]-3-(2-méthoxyphényl)chromén-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The chromen-4-one framework is a significant structural entity in medicinal chemistry, acting as a major building block in various medicinal compounds .
Applications De Recherche Scientifique
7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Mécanisme D'action
Target of Action
Chromanone derivatives, to which this compound belongs, have been reported to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
It’s worth noting that chromanone derivatives have been reported to interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
Chromanone derivatives have been reported to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chromanone derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
Chromanone derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Chromanone derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one is not well established. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one typically involves the condensation of appropriate substituted benzaldehydes with chromone derivatives under specific reaction conditions. The reaction often requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
- 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
- 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one
Uniqueness
7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which may enhance its biological activity and specificity compared to other chroman-4-one derivatives .
Propriétés
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO4/c1-26-21-9-5-3-7-17(21)19-14-28-22-12-16(10-11-18(22)23(19)25)27-13-15-6-2-4-8-20(15)24/h2-12,14H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMNPRADYLMQRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383507.png)
![allyl 5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383509.png)

![(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B383513.png)
![N-hexadecyl-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383516.png)


![(5Z)-5-(2,3-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383519.png)
![(2Z)-6-benzyl-2-({3-[4-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B383520.png)

![3,3-dimethyl-2-methylene-N',N'-diphenylbicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B383524.png)
![6-imino-11-methyl-2-oxo-N-prop-2-enyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383527.png)
![N-Ethyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383529.png)
![7-(furan-2-ylmethyl)-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383530.png)
